Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethoxyphenyl)azepane-1-sulfonamide

11β‑HSD1 inhibition Metabolic disorders Conformational SAR

N-(4-ethoxyphenyl)azepane-1-sulfonamide (CAS 838887‑11‑9) is a synthetic aryl sulfonamide that integrates a para‑ethoxyphenyl substituent with a saturated seven‑membered azepane ring. This combination yields a distinct three‑dimensional geometry and electronic profile that differentiates it from both six‑membered piperidine‑containing sulfonamides and five‑membered pyrrolidine analogs.

Molecular Formula C14H22N2O3S
Molecular Weight 298.4g/mol
CAS No. 838887-11-9
Cat. No. B500254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)azepane-1-sulfonamide
CAS838887-11-9
Molecular FormulaC14H22N2O3S
Molecular Weight298.4g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2
InChIInChI=1S/C14H22N2O3S/c1-2-19-14-9-7-13(8-10-14)15-20(17,18)16-11-5-3-4-6-12-16/h7-10,15H,2-6,11-12H2,1H3
InChIKeyHRCISSOYXRSZIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-ethoxyphenyl)azepane-1-sulfonamide (CAS 838887-11-9): A Distinct Seven‑Membered Sulfonamide Scaffold for Targeted Enzyme Inhibition


N-(4-ethoxyphenyl)azepane-1-sulfonamide (CAS 838887‑11‑9) is a synthetic aryl sulfonamide that integrates a para‑ethoxyphenyl substituent with a saturated seven‑membered azepane ring. This combination yields a distinct three‑dimensional geometry and electronic profile that differentiates it from both six‑membered piperidine‑containing sulfonamides and five‑membered pyrrolidine analogs [1]. The sulfonamide motif enables zinc‑mediated coordination in metalloenzyme active sites, while the azepane ring provides a hydrophobic footprint that enhances binding interactions in deep enzyme pockets [2]. The 4‑ethoxyphenyl group further modulates lipophilicity and hydrogen‑bonding capacity, making the compound a valuable tool for structure‑activity relationship (SAR) investigations across carbonic anhydrase, 11β‑HSD1, and kinase inhibitor programs [3].

Why N-(4-ethoxyphenyl)azepane-1-sulfonamide Cannot Be Replaced by Generic Piperidine or Methoxy Analogs


Within the sulfonamide class, seemingly minor structural variations—ring size, aryl substitution pattern, and heteroatom placement—can produce order‑of‑magnitude differences in target potency, selectivity, and physicochemical behavior [1]. Replacing the azepane ring with a piperidine (six‑membered) or pyrrolidine (five‑membered) alters both conformational flexibility and the depth of hydrophobic pocket engagement, as demonstrated in GlyT1 and 11β‑HSD1 inhibitor series where azepane conferred superior potency relative to piperidine [2]. Similarly, swapping the 4‑ethoxyphenyl group for a methoxy, fluoro, or unsubstituted phenyl modifies electron density, lipophilicity, and hydrogen‑bond acceptor strength—each of which directly impacts isoform selectivity in carbonic anhydrase and kinase inhibition assays [3]. Consequently, generic substitution with a superficially similar sulfonamide risks invalidating SAR conclusions, eroding target engagement, or introducing unanticipated off‑target effects that compromise experimental reproducibility.

Quantitative Differentiation Evidence for N-(4-ethoxyphenyl)azepane-1-sulfonamide Against Structurally Proximal Analogs


Azepane vs. Piperidine Ring: Conformational and Potency Differentiation in 11β‑HSD1 Inhibition

The seven‑membered azepane ring imparts a distinct chair‑like conformation that enhances hydrophobic interactions within the enzyme active site, a feature not fully accessible to the six‑membered piperidine scaffold. In a series of azepane sulfonamides, optimization at the 4‑position of the azepane ring yielded compound 30 with an 11β‑HSD1 IC50 of 3.0 nM [1]. While direct IC50 data for N-(4‑ethoxyphenyl)azepane‑1‑sulfonamide against 11β‑HSD1 are not reported, the azepane scaffold is a validated driver of low‑nanomolar potency in this target class, whereas analogous piperidine sulfonamides typically exhibit IC50 values 5‑ to 20‑fold higher in head‑to‑head comparisons [2].

11β‑HSD1 inhibition Metabolic disorders Conformational SAR

4‑Ethoxyphenyl vs. 4‑Methoxyphenyl Substitution: Lipophilicity and Electronic Effects on Carbonic Anhydrase Isoform Selectivity

The para‑ethoxy substituent increases lipophilicity and modulates electron density at the sulfonamide nitrogen relative to a methoxy group, factors that directly influence binding affinity and isoform selectivity among carbonic anhydrases [1]. In a series of 3‑(azepan‑1‑ylsulfonyl)‑N‑aryl benzamide derivatives, aryl substitution patterns profoundly impacted CAIX inhibitory potency, with the most potent compound achieving an IC50 of 19 nM [2]. While N‑(4‑ethoxyphenyl)azepane‑1‑sulfonamide has not been directly assayed against CAs, comparative SAR from related sulfonamide series indicates that the ethoxy group confers a LogP increase of approximately 0.3–0.5 units versus methoxy, which can shift isoform selectivity profiles and enhance membrane permeability in cellular assays [3].

Carbonic anhydrase inhibition Isoform selectivity Lipophilicity SAR

Azepane Sulfonamide Binding Mode: Structural Insights from Carbonic Anhydrase II Co‑crystal Structures

The crystal structure of human carbonic anhydrase II in complex with 4‑[(Z)‑azepan‑1‑yldiazenyl]benzenesulfonamide (PDB: 4Q6D) reveals that the azepane moiety occupies a hydrophobic pocket adjacent to the zinc‑coordinating sulfonamide head group [1]. This interaction is stereoelectronically distinct from that of piperidine‑containing sulfonamides, which exhibit a more planar, less deeply buried binding mode. The 4‑ethoxyphenyl group of the target compound is predicted to extend further into an auxiliary hydrophobic cleft, potentially enhancing binding enthalpy by an estimated 1–2 kcal/mol relative to the unsubstituted phenyl analog [2]. Although direct Ki values for N‑(4‑ethoxyphenyl)azepane‑1‑sulfonamide are unavailable, the structural template provides a validated basis for rational design of CA isoform‑selective inhibitors.

Carbonic anhydrase II X‑ray crystallography Binding mode

Glycine Transporter 1 (GlyT1) Inhibition: Azepane vs. Piperidine Potency Comparison

In a systematic exploration of heterocyclic sulfonamides as GlyT1 inhibitors, replacement of the piperidine ring with an azepane ring resulted in a measurable potency increase. The optimized azepane‑containing compound 39 achieved an IC50 of 37 nM, whereas the corresponding piperidine analog exhibited approximately 2‑ to 3‑fold lower potency [1]. This improvement is attributed to the increased conformational flexibility of the seven‑membered ring, which allows more optimal occupation of the lipophilic binding pocket. The 4‑ethoxyphenyl substitution on the target compound is expected to further modulate potency and selectivity through additional hydrophobic contacts, though direct GlyT1 data for this specific molecule are not yet reported.

GlyT1 inhibition CNS disorders Ring size SAR

Physicochemical Differentiation: Molecular Weight and Hydrogen‑Bonding Profile

N‑(4‑ethoxyphenyl)azepane‑1‑sulfonamide possesses a molecular weight of 298.4 g/mol and contains three hydrogen‑bond acceptors and one hydrogen‑bond donor (the sulfonamide NH) . In contrast, the corresponding piperidine analog N‑(4‑ethoxyphenyl)piperidine‑1‑sulfonamide has a molecular weight of 284.4 g/mol [1]. The 14 g/mol mass difference, while modest, reflects the additional methylene unit in the azepane ring, which contributes to increased lipophilicity and altered aqueous solubility. Predicted LogP values for azepane sulfonamides with 4‑ethoxyphenyl substitution fall in the range of 2.5–3.0, compared to ~2.0–2.5 for the piperidine analogs [2]. This differential may influence membrane permeability and metabolic stability in cellular assays.

Physicochemical properties Drug‑likeness Solubility

Kinase Selectivity Profile: Azepane Sulfonamides Exhibit Isoform‑Specific Inhibition

Azepane sulfonamides have demonstrated pronounced kinase selectivity that is sensitive to aryl substitution. For instance, N‑(4‑fluorophenyl)azepane‑1‑sulfonamide exhibits 120‑fold selectivity for DDR2 kinase (IC50 = 0.045 μM) over VEGFR2 (IC50 = 5.4 μM), whereas the 3‑chlorophenyl analog shows only 8‑fold selectivity under identical assay conditions . Although direct kinase profiling data for N‑(4‑ethoxyphenyl)azepane‑1‑sulfonamide are not available in the public domain, the ethoxy substituent is predicted to confer a distinct selectivity fingerprint due to its electron‑donating character and hydrogen‑bond acceptor capacity. This contrasts with the electron‑withdrawing fluoro and chloro analogs, which engage different kinase hinge‑region interactions.

Kinase inhibition Selectivity profiling DDR2/VEGFR2

Optimized Application Scenarios for N-(4-ethoxyphenyl)azepane-1-sulfonamide in Drug Discovery and Chemical Biology


Carbonic Anhydrase IX (CAIX) Inhibitor Lead Optimization and Isoform Selectivity Profiling

Researchers developing selective inhibitors of tumor‑associated carbonic anhydrase IX can employ N‑(4‑ethoxyphenyl)azepane‑1‑sulfonamide as a core scaffold for SAR exploration. The azepane ring provides a validated hydrophobic anchor (as seen in PDB 4Q6D), while the 4‑ethoxyphenyl group offers a tunable vector for modulating isoform selectivity against CA I, II, and XII [1]. In head‑to‑head comparisons, azepane‑containing sulfonamides achieve low‑nanomolar CAIX IC50 values (e.g., 19 nM for an optimized benzamide derivative), outperforming piperidine‑based analogs in potency and selectivity [2].

11β‑Hydroxysteroid Dehydrogenase Type 1 (11β‑HSD1) Inhibitor Development for Metabolic Disease

In programs targeting 11β‑HSD1 for type 2 diabetes and metabolic syndrome, the azepane sulfonamide scaffold has yielded inhibitors with IC50 values as low as 3.0 nM [3]. N‑(4‑ethoxyphenyl)azepane‑1‑sulfonamide serves as a versatile starting point for further optimization at the azepane 4‑position and aryl ring, enabling systematic SAR studies to balance potency, metabolic stability, and selectivity over 11β‑HSD2.

Glycine Transporter 1 (GlyT1) Probe Development for CNS Target Validation

The azepane sulfonamide scaffold confers a 2‑ to 3‑fold potency advantage over piperidine analogs in GlyT1 inhibition (IC50 37 nM for optimized azepane derivative) [4]. N‑(4‑ethoxyphenyl)azepane‑1‑sulfonamide can be utilized as a tool compound to validate GlyT1 as a therapeutic target in schizophrenia and cognitive disorders, with the ethoxy group providing a handle for further lipophilicity tuning to optimize brain penetration.

Kinase Selectivity Panel Screening and Polypharmacology Assessment

Azepane sulfonamides with varied aryl substituents display markedly different kinase selectivity profiles—from 120‑fold DDR2/VEGFR2 selectivity for 4‑fluoro derivatives to more balanced inhibition for chloro analogs . N‑(4‑ethoxyphenyl)azepane‑1‑sulfonamide represents an electronically distinct member of this series, suitable for inclusion in kinase panel screens to map the selectivity landscape of azepane sulfonamides and identify novel kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-ethoxyphenyl)azepane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.